Rad51-IN-3

Description

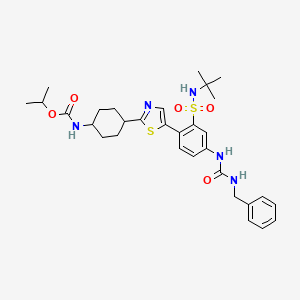

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H41N5O5S2 |

|---|---|

Molecular Weight |

627.8 g/mol |

IUPAC Name |

propan-2-yl N-[4-[5-[4-(benzylcarbamoylamino)-2-(tert-butylsulfamoyl)phenyl]-1,3-thiazol-2-yl]cyclohexyl]carbamate |

InChI |

InChI=1S/C31H41N5O5S2/c1-20(2)41-30(38)35-23-13-11-22(12-14-23)28-32-19-26(42-28)25-16-15-24(17-27(25)43(39,40)36-31(3,4)5)34-29(37)33-18-21-9-7-6-8-10-21/h6-10,15-17,19-20,22-23,36H,11-14,18H2,1-5H3,(H,35,38)(H2,33,34,37) |

InChI Key |

LWGKIZXUYDQPJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Rad51-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rad51-IN-3, also identified as "Example 66A" in patent literature, is a small molecule inhibitor of the Rad51 protein. Rad51 is a key enzyme in the homologous recombination (HR) pathway, a crucial mechanism for the repair of DNA double-strand breaks (DSBs). In many cancer cells, Rad51 is overexpressed, contributing to therapeutic resistance. Therefore, inhibiting Rad51 is a promising strategy in oncology. This guide provides a comprehensive overview of the available technical information on the mechanism of action of this compound, including its effects on cellular processes, and available quantitative data.

Core Mechanism of Action

Based on patent information, this compound functions as a Rad51 inhibitor. The primary mechanism of action described is the alteration of the nucleocytoplasmic distribution of Rad51 following the induction of DNA damage. This disruption of Rad51's normal localization is proposed to inhibit the process of homologous recombination. Furthermore, the inhibition of Rad51 by compounds of this class leads to a reduction in the repair of DNA double-strand breaks induced by activation-induced cytidine deaminase (AID), resulting in cytotoxicity in B-lymphocytes.

Signaling Pathway

The homologous recombination pathway is a complex signaling cascade initiated by the detection of a DNA double-strand break. While the precise interactions of this compound within this pathway are not fully elucidated in the public domain, its role as a Rad51 inhibitor places it at a critical juncture. The simplified pathway below illustrates the central role of Rad51.

Caption: Simplified Homologous Recombination Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the biological activity of this compound (Example 66A) as reported in patent WO2019051465A1.

Table 1: Daudi Cell Killing Assay

| Compound | EC50 (µM) |

| This compound (Example 66A) | 0.1 - 1.0 |

Table 2: Caco-2 Permeability Assay

| Compound | Papp A-B (nm/sec) | Papp B-A (nm/sec) | Efflux Ratio |

| This compound (Example 66A) | 10 - 50 | 1 - 10 | < 2 |

Table 3: Human Liver Microsome Stability Assay

| Compound | % Remaining at 60 min |

| This compound (Example 66A) | > 70% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on publicly available information and the descriptions within the patent literature.

Daudi Cell Killing Assay

This assay is designed to measure the cytotoxic effect of a compound on the Daudi cell line, a human B-lymphoblast cell line derived from a Burkitt's lymphoma.

Workflow:

Caption: Workflow for the Daudi Cell Killing Assay.

Methodology:

-

Cell Culture: Daudi cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 50,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: this compound is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or a luminescent-based assay like CellTiter-Glo.

-

Data Analysis: The results are normalized to the vehicle control, and the EC50 value is determined by fitting the data to a dose-response curve.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with tight junctions.

Workflow:

Caption: Workflow for the Caco-2 Permeability Assay.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable membrane supports in transwell plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment: The culture medium is replaced with a transport buffer. This compound is added to the donor compartment (either apical for A-to-B transport or basolateral for B-to-A transport).

-

Incubation and Sampling: The plates are incubated at 37°C, and samples are collected from the receiver compartment at specific time points.

-

Quantification: The concentration of this compound in the samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Human Liver Microsome Stability Assay

This in vitro assay is used to evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Workflow:

Caption: Workflow for the Human Liver Microsome Stability Assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, phosphate buffer (pH 7.4), and this compound at a final concentration of typically 1 µM.

-

Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system. A control reaction without the NADPH-regenerating system is also run.

-

Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of remaining this compound.

-

Data Analysis: The percentage of the parent compound remaining at the final time point is calculated relative to the amount at time zero.

Conclusion

This compound is a novel inhibitor of Rad51 that demonstrates cytotoxic activity in a cancer cell line relevant to its proposed mechanism of action. The available data from patent literature indicates that it has moderate cell permeability and good metabolic stability. Its mechanism of action, centered on the disruption of Rad51's function in homologous recombination, makes it a compound of interest for further investigation in the field of oncology and drug development. The experimental protocols outlined provide a basis for the further characterization of this and similar compounds.

The Discovery and Synthesis of IBR120: A Potent Rad51 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rad51, a key enzyme in the homologous recombination (HR) DNA repair pathway, is a critical protein for maintaining genomic stability. However, its overexpression in many cancer types contributes to therapeutic resistance and continued cell proliferation. This has positioned Rad51 as a compelling target for anticancer drug development. This technical guide details the discovery, synthesis, and biological evaluation of IBR120, a novel small molecule inhibitor of Rad51. IBR120 demonstrates potent anticancer activity by disrupting Rad51 multimerization, impairing homologous recombination, and inducing apoptosis in cancer cells. This document provides comprehensive data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to support further research and development in this area.

Introduction

The homologous recombination (HR) pathway is a high-fidelity DNA repair mechanism essential for correcting double-strand breaks (DSBs), the most cytotoxic form of DNA damage. A central player in this pathway is the recombinase Rad51, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) at the site of damage. This filament is crucial for the subsequent search for a homologous DNA sequence and the initiation of strand invasion to facilitate repair.[1]

In numerous cancers, including triple-negative breast cancer, Rad51 is overexpressed, leading to enhanced DNA repair capabilities that render cancer cells resistant to conventional therapies like radiation and chemotherapy.[1] Consequently, the development of small molecule inhibitors that target Rad51 has emerged as a promising strategy to sensitize cancer cells to existing treatments and to exploit the inherent dependencies of tumors on specific DNA repair pathways.

The inhibitor IBR120 was identified through a medicinal chemistry effort to improve the potency of a previously discovered Rad51 inhibitor, IBR2.[1] IBR120, an isoindoline analog, exhibited significantly improved growth inhibition activity against a panel of cancer cell lines, particularly the triple-negative breast cancer cell line MDA-MB-468.[1] This guide provides a detailed overview of the synthesis of IBR120 and the key experimental findings that establish its mechanism of action and therapeutic potential.

Synthesis of IBR120

The synthesis of IBR120 and its analogs was achieved through a stereoselective approach. While the primary publication describes the synthesis of a library of related compounds, the general scheme for producing the isoindoline scaffold of IBR120 involves the addition of an N-Boc-protected indole derivative to a chiral benzylidene sulfinamide.[1]

General Synthetic Scheme:

The synthesis of the broader class of 1,2,3,4-tetrahydroisoquinoline indole alkaloids, from which IBR120 is derived, involves the key step of adding N-Boc-3-bromo-indole to a chiral benzylidene sulfinamide.[1] For the specific isoindoline scaffold of IBR120, a similar multi-step synthesis is employed, starting from commercially available materials to construct the core heterocyclic system, followed by the introduction of the relevant side chains.

(Note: The primary publication does not provide a detailed, step-by-step protocol for the synthesis of IBR120 itself, but rather for a library of related analogs. The above description reflects the general synthetic strategy.)

Quantitative Biological Data

IBR120 has been evaluated for its ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) of IBR120 | IC50 (µM) of IBR2 (Parent Compound) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.5 | 12 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.3 | 12 |

| BT549 | Triple-Negative Breast Cancer | 4.8 | 15 |

| Hs578T | Triple-Negative Breast Cancer | 5.5 | 18 |

| MCF7 | ER-Positive Breast Cancer | 6.2 | 15 |

| SKBR3 | HER2-Positive Breast Cancer | 8.5 | 20 |

| HCT116 | Colon Cancer | 4.5 | 15 |

| H1299 | Lung Cancer | 5.8 | 18 |

| U2OS | Osteosarcoma | 7.2 | 20 |

| BJ | Normal Fibroblast | >25 | >50 |

| MCF10A | Normal Breast Epithelial | >25 | >50 |

Data compiled from the primary publication on the discovery of IBR120.[1]

The data clearly indicate that IBR120 exhibits significantly improved potency against a range of cancer cell lines compared to its parent compound, IBR2. Notably, IBR120 shows a favorable therapeutic window, with substantially lower IC50 values in cancer cells compared to normal cell lines.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of IBR120 on the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of IBR120 (or vehicle control, e.g., DMSO) and incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by IBR120.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of IBR120 for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them from the plate.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Rad51 Multimerization Assay (Co-Immunoprecipitation)

This assay determines the effect of IBR120 on the self-association of Rad51.

-

Cell Lysis: Treat cells with IBR120 for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-Rad51 antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-Rad51 antibody to detect the co-immunoprecipitated Rad51. A decrease in the amount of co-immunoprecipitated Rad51 in IBR120-treated cells compared to control indicates disruption of Rad51 multimerization.

Homologous Recombination (HR) Repair Assay (DR-GFP Assay)

This assay measures the efficiency of HR-mediated DNA repair in cells.

-

Cell Line: Utilize a cell line (e.g., U2OS) that contains an integrated DR-GFP reporter cassette. This reporter consists of two inactive GFP genes. A functional GFP gene can only be reconstituted through HR following the introduction of a double-strand break by the I-SceI endonuclease.

-

Transfection: Co-transfect the cells with an I-SceI expression vector and treat with IBR120 or a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

-

Flow Cytometry Analysis: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A reduction in the percentage of GFP-positive cells in the IBR120-treated sample compared to the control indicates inhibition of HR repair.

Signaling Pathways and Experimental Workflows

Rad51-Mediated Homologous Recombination Pathway and the Impact of IBR120

The following diagram illustrates the key steps in the Rad51-mediated homologous recombination pathway and highlights the inhibitory action of IBR120.

Caption: IBR120 inhibits Rad51 multimerization, a critical step in filament formation.

Experimental Workflow for Apoptosis Detection

The following diagram outlines the workflow for assessing IBR120-induced apoptosis using Annexin V/PI staining and flow cytometry.

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Conclusion

IBR120 is a potent and promising small molecule inhibitor of Rad51 that demonstrates significant anti-proliferative activity across a range of cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1] Its mechanism of action, through the disruption of Rad51 multimerization, leads to the impairment of the homologous recombination repair pathway and the induction of apoptosis.[1] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate IBR120 and other Rad51 inhibitors as a viable therapeutic strategy for treating cancers that are dependent on the HR pathway for their survival and resistance to therapy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of IBR120.

References

Unveiling Rad51-IN-3: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation of Rad51-IN-3, a novel inhibitor of the Rad51 protein, a key player in the homologous recombination (HR) DNA repair pathway. Overexpression of Rad51 is a common feature in many cancers, contributing to therapy resistance and tumor progression, making it an attractive target for cancer therapy. This document summarizes the available preclinical data on this compound, including its biological activity, and provides detailed experimental protocols for its validation in cancer cells.

Core Concept: Targeting Rad51-Mediated DNA Repair

Rad51 is a crucial enzyme in the homologous recombination pathway, a major DNA double-strand break (DSB) repair mechanism.[1] In cancer cells, where genomic instability is a hallmark, the reliance on DNA repair pathways like HR is often heightened. By inhibiting Rad51, the cancer cells' ability to repair DNA damage is compromised, leading to the accumulation of lethal DNA breaks and subsequent cell death. This approach is particularly promising in combination with DNA-damaging agents like chemotherapy or radiation.

This compound has been identified as a small molecule inhibitor of Rad51, as disclosed in patent WO2019051465A1, where it is referred to as "Example 66A".[1] The patent describes a series of compounds that are effective inhibitors of Rad51.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (Example 66A) from the source patent. The primary assay used to characterize the inhibitors is a cell-based assay measuring the inhibition of Activation-Induced Deaminase (AID)-dependent cytotoxicity. AID is an enzyme that induces DNA breaks, and cells with inhibited Rad51 activity show increased sensitivity to AID expression.

| Compound ID | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound (Example 66A) | AID-dependent Cytotoxicity | Ramos (Burkitt's lymphoma) | IC50 | 10 - 30 µM | WO2019051465A1 |

Table 1: Biological Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the targeting of Rad51 by this compound in cancer cells, based on the general procedures described in the source patent and common practices in the field.

AID-Dependent Cytotoxicity Assay

This assay is designed to assess the ability of a compound to inhibit Rad51's function in repairing DNA breaks induced by the enzyme AID.

a. Cell Culture:

-

Ramos cells (a human Burkitt's lymphoma cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Doxycycline-Inducible AID Expression:

-

Ramos cells are engineered to express AID under the control of a doxycycline-inducible promoter.

-

To induce AID expression, doxycycline is added to the culture medium at a final concentration of 1 µg/mL.

c. Compound Treatment:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

This compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to the desired concentrations.

-

The cells are treated with the serially diluted compound in the presence or absence of doxycycline.

d. Cell Viability Assessment:

-

After 72 hours of incubation, cell viability is assessed using a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).

-

Luminescence is measured using a plate reader.

e. Data Analysis:

-

The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Rad51 Foci Formation Assay

This immunofluorescence-based assay visualizes the recruitment of Rad51 to sites of DNA damage, a critical step in homologous recombination. Inhibition of Rad51 should lead to a reduction in the number of nuclear Rad51 foci following DNA damage.

a. Cell Culture and Treatment:

-

A suitable cancer cell line (e.g., U2OS, HeLa) is grown on glass coverslips in a 24-well plate.

-

Cells are treated with a DNA damaging agent (e.g., 10 Gy ionizing radiation or 1 µM Mitomycin C for 1 hour) to induce DNA double-strand breaks.

-

Immediately after DNA damage induction, the cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 4-8 hours).

b. Immunofluorescence Staining:

-

Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Non-specific binding is blocked by incubating with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Cells are then incubated with a primary antibody against Rad51 (e.g., rabbit anti-Rad51) overnight at 4°C.

-

After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature.

-

The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

c. Imaging and Analysis:

-

Images are acquired using a fluorescence microscope.

-

The number of Rad51 foci per nucleus is quantified using image analysis software (e.g., ImageJ).

-

A significant reduction in the number of Rad51 foci in the presence of this compound compared to the vehicle control indicates inhibition of Rad51 recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating Rad51 inhibitors.

Caption: The DNA damage response pathway highlighting Rad51's role and the point of intervention by this compound.

Caption: A typical experimental workflow for the Rad51 foci formation assay.

Conclusion

This compound represents a promising starting point for the development of novel anticancer agents that target the homologous recombination pathway. The data presented in this guide, although preliminary and derived from patent literature, provides a foundation for further investigation into its efficacy and mechanism of action. The detailed experimental protocols offer a clear path for researchers to validate the on-target activity of this compound and similar compounds in various cancer cell models. Further studies are warranted to fully elucidate the therapeutic potential of this class of inhibitors.

References

In-Depth Technical Guide: The Biological Function of Rad51-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rad51-IN-3 is a potent and specific inhibitor of the Rad51 protein, a critical enzyme in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair. Due to the frequent overexpression of Rad51 in various cancers and its role in conferring resistance to chemo- and radiotherapies, targeting Rad51 has emerged as a promising anti-cancer strategy. This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to Rad51 and Its Role in Homologous Recombination

Rad51 is a eukaryotic recombinase that plays a central role in the repair of DNA double-strand breaks (DSBs) through the high-fidelity homologous recombination (HR) pathway.[1] Upon DNA damage, Rad51 is recruited to the site of the break where it forms a nucleoprotein filament on single-stranded DNA (ssDNA) overhangs. This filament is essential for the subsequent search for a homologous DNA sequence, which is then used as a template to accurately repair the break. The proper functioning of Rad51 is crucial for maintaining genomic stability.

The overexpression of Rad51 is a common feature in many types of cancer and is often associated with poor prognosis and resistance to DNA-damaging therapies. Therefore, the development of small molecule inhibitors of Rad51, such as this compound, represents a promising therapeutic strategy to sensitize cancer cells to existing treatments.

This compound: A Specific Inhibitor of Rad51

This compound, also known as compound "Example 66A" in patent WO2019051465A1, is a small molecule inhibitor of Rad51. Its chemical name is 4-(4-(5-((5-chloro-2-methoxy-4-(morpholinosulfonyl)phenyl)carbamoyl)thiazol-2-yl)piperazin-1-yl)-N-methylpicolinamide.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of Rad51's function in homologous recombination. While the precise molecular interactions are proprietary and detailed within the patent, the functional consequence is the disruption of the DNA repair process, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are highly reliant on the HR pathway.

Quantitative Data for this compound and Other Inhibitors

The following table summarizes the available quantitative data for this compound and provides a comparison with other known Rad51 inhibitors. This data is essential for evaluating the potency and potential therapeutic window of these compounds.

| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |

| This compound (Example 66A) | Rad51 | Cell Viability | Data specified in Patent WO2019051465A1 | Various cancer cell lines | Patent WO2019051465A1 |

| B02 | Rad51 | HR Inhibition (DR-GFP assay) | 17.7 | U-2 OS | [2] |

| B02-iso | Rad51 | HR Inhibition (DR-GFP assay) | 4.3 | U-2 OS | [2] |

| para-I-B02-iso | Rad51 | HR Inhibition (DR-GFP assay) | 0.72 | U-2 OS | [2] |

| Cpd-4 | Rad51 | Cell Growth Inhibition | 0.004 | Daudi | [3] |

| Cpd-5 | Rad51 | Cell Growth Inhibition | 0.005 | Daudi | [3] |

Note: Specific IC50 values for this compound are contained within patent WO2019051465A1 and are not publicly available in the searched literature. Researchers are directed to the patent for detailed quantitative information.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Rad51 inhibitors.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][4][5][6][7]

Materials:

-

Cells of interest (e.g., various cancer cell lines)

-

96-well opaque-walled plates

-

Cell culture medium

-

This compound and other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Include control wells with medium only for background luminescence measurement.

-

Allow cells to attach and grow for 24 hours.

-

Add serial dilutions of this compound or other test compounds to the wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Rad51 Foci Formation Assay (Immunofluorescence)

This assay is used to visualize the formation of Rad51 nuclear foci, which are indicative of active homologous recombination repair.[2][8]

Materials:

-

Cells of interest cultured on coverslips or in chamber slides

-

DNA damaging agent (e.g., cisplatin, irradiation)

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against Rad51

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips or chamber slides and allow them to adhere.

-

Treat the cells with this compound or other inhibitors for a specified period.

-

Induce DNA damage by treating with a DNA damaging agent (e.g., 1 µM cisplatin for 1 hour).

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate with the primary anti-Rad51 antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Visualize and quantify the number of Rad51 foci per nucleus using a fluorescence microscope and image analysis software.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a Rad51 inhibitor in a mouse model.[9]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for tumor implantation

-

This compound or other test compounds formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Rad51 foci).

-

Calculate tumor growth inhibition and assess the statistical significance of the treatment effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Homologous Recombination Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the Rad51 Foci Formation Assay.

Caption: Workflow for in vivo efficacy testing using a xenograft model.

Conclusion

This compound is a promising inhibitor of Rad51 with potential applications in cancer therapy. Its ability to disrupt the homologous recombination pathway provides a clear mechanism for sensitizing cancer cells to DNA-damaging agents. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other novel Rad51 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. icm.unicancer.fr [icm.unicancer.fr]

- 4. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 6. ch.promega.com [ch.promega.com]

- 7. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 8. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 9. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts | PLOS One [journals.plos.org]

The Central Role of Rad51 in Homologous Recombination: A Technical Guide to Its Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Rad51 protein, a critical component of the homologous recombination (HR) pathway, and the therapeutic potential of its inhibition in cancer treatment. While specific information on a compound designated "Rad51-IN-3" is not publicly available, this document will delve into the core principles of Rad51 function and the strategies employed to develop inhibitors, using known examples to illustrate key concepts.

The Homologous Recombination Pathway and the Pivotal Role of Rad51

Homologous recombination is a high-fidelity DNA repair pathway essential for maintaining genomic stability.[1][2] It is responsible for repairing DNA double-strand breaks (DSBs) and restarting stalled or collapsed replication forks.[3][4] The central player in this pathway is the Rad51 recombinase.[5][6]

The HR process is initiated by the resection of DNA ends at a DSB to generate 3' single-stranded DNA (ssDNA) tails.[1][7] These ssDNA tails are initially coated by Replication Protein A (RPA). Subsequently, with the help of mediator proteins like BRCA2 and PALB2, RPA is displaced by Rad51.[1][4] Rad51 then polymerizes onto the ssDNA to form a helical nucleoprotein filament, also known as the presynaptic filament.[1][5][6] This filament is the active species in the homology search and strand invasion process.[1] The Rad51-ssDNA filament invades a homologous DNA duplex, creating a displacement loop (D-loop) structure.[4][7] This allows for the use of the intact homologous sequence as a template for DNA synthesis to accurately repair the break.[6]

The proper functioning of Rad51 is tightly regulated, as either too little or too much HR activity can be detrimental to the cell.[4] Deficiencies in HR are linked to cancer predisposition, while overexpression of Rad51 is observed in various cancers and is associated with resistance to chemotherapy and radiation.[5][8] This makes Rad51 an attractive target for cancer therapy.

Targeting Rad51 for Cancer Therapy

The overexpression of Rad51 in tumor cells allows them to better tolerate the DNA damage induced by chemo- and radiotherapies, leading to treatment resistance.[8] Therefore, inhibiting Rad51 function is a promising strategy to sensitize cancer cells to these treatments. Furthermore, in cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the inhibition of Rad51 can lead to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.

Several small molecule inhibitors of Rad51 have been developed and studied. One of the first identified inhibitors was B02, which has been shown to inhibit HR in human cells and sensitize them to chemotherapeutic drugs.[9] More potent analogs of B02, such as B02-isomer, have also been developed.[9] These inhibitors function by modulating the binding of Rad51 to DNA or by inhibiting the interactions between Rad51 protomers, which is essential for filament formation.[4]

Quantitative Data on Rad51 Inhibition

The following tables summarize the effects of example Rad51 inhibitors on key cellular processes, based on available literature.

Table 1: Effect of Rad51 Inhibitors on Homologous Recombination Efficiency

| Compound | Cell Line | Assay | HR Inhibition | Reference |

| B02-iso | U-2 OS IndDR-GFP | DR-GFP Assay | Significantly higher than B02 | [9] |

Table 2: Effect of Rad51 Inhibitors on Cell Viability and Sensitization to PARP Inhibitors

| Compound | Cell Line | Effect | Combination Effect | Reference |

| B02-iso | MDA-MB-231 (Triple-negative breast cancer) | Reduces cell viability | Sensitizes cells to the PARP inhibitor olaparib | [9] |

Experimental Protocols for Studying Rad51 and its Inhibitors

Detailed methodologies for key experiments are crucial for the development and validation of Rad51 inhibitors.

RAD51 Foci Formation Assay (Immunofluorescence)

This assay is used to visualize the recruitment of Rad51 to sites of DNA damage, a hallmark of active HR.

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with a DNA damaging agent (e.g., cisplatin, ionizing radiation) in the presence or absence of the Rad51 inhibitor for a specified time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Rad51. To confirm DNA damage, a co-stain with an antibody against a DNA damage marker like γ-H2A.X can be performed.[9]

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The number of cells with a defined number of Rad51 foci (e.g., more than 10 foci per nucleus) is quantified.[9]

DR-GFP Homologous Recombination Assay

This reporter-based assay directly measures the efficiency of HR.

Protocol:

-

Cell Line: Utilize a cell line that has a stably integrated DR-GFP reporter cassette, such as U-2 OS IndDR-GFP cells.[9] This cassette contains two different inactive GFP genes. HR between these two sequences can generate a functional GFP gene.

-

Induction of DSB: Induce a DSB within the reporter cassette, typically by transfecting the cells with an expression vector for the I-SceI endonuclease.

-

Treatment with Inhibitor: Treat the cells with the Rad51 inhibitor at various concentrations during the period of DSB induction and repair.

-

Flow Cytometry: After a suitable incubation period (e.g., 48-72 hours), harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A reduction in the percentage of GFP-positive cells in the inhibitor-treated samples compared to the control indicates inhibition of HR.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of Rad51 inhibitors on cell survival, both alone and in combination with other drugs.

Protocol:

-

Cell Seeding: Seed cells in multi-well plates.

-

Treatment: Treat the cells with a range of concentrations of the Rad51 inhibitor, a chemotherapeutic agent (e.g., a PARP inhibitor like olaparib), or a combination of both.

-

Incubation: Incubate the cells for a period that allows for multiple cell cycles (e.g., 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method. One common method is staining with propidium iodide (PI) followed by flow cytometry. PI is a fluorescent dye that cannot cross the membrane of live cells, so it is a marker for dead cells.

-

Data Analysis: Calculate the IC50 values (the concentration of a drug that gives half-maximal response) and assess for synergistic effects between the Rad51 inhibitor and the other therapeutic agent.

Visualizing the Homologous Recombination Pathway and Drug Discovery Workflow

Diagrams are provided below to illustrate the signaling pathway and a general workflow for inhibitor development.

Caption: The Homologous Recombination Pathway for DNA Double-Strand Break Repair.

References

- 1. embopress.org [embopress.org]

- 2. genophore.com [genophore.com]

- 3. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RAD51 - Wikipedia [en.wikipedia.org]

- 6. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting homologous recombination, new pre-clinical and clinical therapeutic combinations inhibiting RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structural Analysis of Inhibitor Binding to Rad51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rad51, a key recombinase in the homologous recombination (HR) pathway, is a critical enzyme for maintaining genomic integrity through the repair of DNA double-strand breaks (DSBs). Its central role in DNA repair also makes it a compelling target for cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents. This technical guide provides a comprehensive overview of the structural analysis of inhibitors binding to Rad51, with a focus on the methodologies and data crucial for drug development professionals. While specific structural and quantitative data for the inhibitor Rad51-IN-3 are not publicly available at the time of this publication, this guide will utilize data from other well-characterized Rad51 inhibitors to illustrate the principles and techniques involved in studying these interactions.

Introduction to Rad51 and Its Inhibition

Rad51 is a member of the RecA family of recombinases that forms a helical nucleoprotein filament on single-stranded DNA (ssDNA) overhangs at the site of a DSB. This filament is essential for the subsequent search for a homologous DNA sequence and the strand invasion process that initiates DNA synthesis and repair. The assembly and disassembly of the Rad51 filament are tightly regulated processes involving numerous accessory proteins.

Inhibiting Rad51 function is a promising strategy in oncology. By disrupting the HR pathway, cancer cells, which often have a higher reliance on this pathway due to their rapid proliferation and accumulation of DNA damage, can be selectively targeted. Rad51 inhibitors can work through various mechanisms, including preventing Rad51's binding to DNA, disrupting its multimerization into functional filaments, or inhibiting its ATPase activity.

Quantitative Analysis of Rad51 Inhibitor Binding

A crucial aspect of characterizing any enzyme inhibitor is the quantitative assessment of its binding affinity and inhibitory potency. This data allows for the comparison of different compounds and guides structure-activity relationship (SAR) studies.

Table 1: Inhibitory Potency of Selected Rad51 Inhibitors

| Inhibitor | Assay Type | IC50 (µM) | Target Cell Line/System | Reference |

| B02 | D-loop Assay | 27.4 | Human Rad51 | [Source] |

| RI-1 | RAD51-mediated D-loop formation | 5 - 30 | In vitro | [Source] |

| RI-2 | RAD51-mediated D-loop formation | 44.17 | In vitro | [Source] |

| IBR2 | Not Specified | Not Specified | In vitro | [Source] |

| Cpd-4 | Cell Proliferation | 0.004 | Daudi cells | [Source] |

| Cpd-5 | Cell Proliferation | 0.005 | Daudi cells | [Source] |

Note: IC50 values can vary depending on the specific assay conditions and the biological system used.

Experimental Protocols for Characterizing Rad51 Inhibitors

A variety of biochemical and cell-based assays are employed to elucidate the mechanism of action and efficacy of Rad51 inhibitors.

D-loop Assay

The D-loop (displacement loop) assay is a fundamental biochemical assay that directly measures the strand exchange activity of Rad51.

Principle: This assay monitors the ability of Rad51 to promote the invasion of a single-stranded DNA (ssDNA) oligonucleotide into a homologous supercoiled double-stranded DNA (dsDNA) plasmid, forming a D-loop structure. The formation of the D-loop can be detected by electrophoretic mobility shift on an agarose gel.

Protocol:

-

Rad51-ssDNA Filament Formation: Purified human Rad51 protein is incubated with a labeled (e.g., 32P or fluorescently tagged) ssDNA oligonucleotide in a reaction buffer containing ATP and an ATP-regenerating system.

-

Inhibitor Incubation: The pre-formed Rad51-ssDNA filaments are incubated with varying concentrations of the test inhibitor.

-

D-loop Formation: The reaction is initiated by the addition of a homologous supercoiled dsDNA plasmid.

-

Reaction Quenching and Analysis: The reaction is stopped, and the products are deproteinized. The DNA species are then separated by agarose gel electrophoresis and visualized by autoradiography or fluorescence imaging.

-

Quantification: The percentage of D-loop formation is quantified and plotted against the inhibitor concentration to determine the IC50 value.

Fluorescence Resonance Energy Transfer (FRET)-based DNA Binding Assay

This assay measures the binding of Rad51 to ssDNA and can be used to screen for inhibitors that disrupt this interaction.

Principle: A ssDNA oligonucleotide is dually labeled with a FRET donor and acceptor pair. In the absence of Rad51, the ssDNA is flexible, and the fluorophores are in close proximity, resulting in a high FRET signal. Upon Rad51 binding, the ssDNA is extended, increasing the distance between the fluorophores and causing a decrease in the FRET signal.

Protocol:

-

Reaction Setup: A reaction mixture containing the FRET-labeled ssDNA substrate in a suitable buffer is prepared.

-

Rad51 Titration: Increasing concentrations of purified Rad51 are added to the reaction, and the FRET signal is monitored.

-

Inhibitor Screening: A fixed concentration of Rad51 (that gives a significant change in FRET) is incubated with a library of potential inhibitors.

-

Data Analysis: Compounds that prevent the Rad51-induced decrease in FRET are identified as potential inhibitors of DNA binding.

Rad51 Foci Formation Assay

This cell-based assay assesses the ability of an inhibitor to disrupt the formation of Rad51 nuclear foci, which are indicative of active homologous recombination repair in response to DNA damage.

Principle: Cells are treated with a DNA-damaging agent to induce DSBs. In response, Rad51 localizes to the sites of damage, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy.

Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., U2OS) is cultured and treated with a DNA-damaging agent (e.g., cisplatin, ionizing radiation).

-

Inhibitor Treatment: Cells are co-treated or pre-treated with the Rad51 inhibitor at various concentrations.

-

Immunofluorescence Staining: After a defined incubation period, cells are fixed, permeabilized, and stained with a primary antibody against Rad51, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.

-

Microscopy and Image Analysis: Cells are imaged using a fluorescence microscope. The number of Rad51 foci per nucleus is quantified using automated image analysis software.

-

Data Analysis: The percentage of cells with Rad51 foci or the average number of foci per cell is plotted against the inhibitor concentration to determine the cellular efficacy of the inhibitor.

Visualizing Rad51 Pathways and Inhibition Mechanisms

Graphviz diagrams are provided to illustrate key pathways and logical relationships in Rad51 function and inhibition.

Caption: The Homologous Recombination Pathway.

Caption: Mechanisms of Rad51 Inhibition.

Caption: Workflow for Rad51 Inhibitor Screening.

Structural Insights into Rad51 Inhibition

While a crystal structure of Rad51 in complex with this compound is not available, structural studies of Rad51 and its interaction with other binding partners and inhibitors provide valuable insights into potential inhibitory mechanisms.

The Rad51 protein consists of a conserved ATPase core domain and a smaller N-terminal domain. The ATPase domain contains the Walker A and B motifs, which are essential for ATP binding and hydrolysis. The interface between adjacent Rad51 protomers in the helical filament is a critical site for its function.

Inhibitors can target several key regions of the Rad51 protein:

-

The DNA Binding Site: Small molecules can be designed to bind to the ssDNA or dsDNA binding clefts of Rad51, thereby preventing its association with DNA.

-

The ATP Binding Pocket: Compounds that interfere with ATP binding or hydrolysis can lock Rad51 in an inactive conformation.

-

The Protomer-Protomer Interface: Disrupting the interactions between Rad51 monomers can prevent the formation of the functional nucleoprotein filament. For example, the inhibitor RI-1 has been shown to covalently bind to Cysteine 319, a residue located at the protomer-protomer interface, thereby disrupting filament integrity.

Conclusion and Future Directions

The development of potent and specific Rad51 inhibitors holds great promise for cancer therapy. A thorough understanding of the structural basis of Rad51 inhibition is paramount for the rational design of new and improved therapeutic agents. While data on this compound is currently limited, the experimental framework and mechanistic principles outlined in this guide provide a solid foundation for the continued investigation of this and other Rad51 inhibitors. Future work should focus on obtaining high-resolution structural data of inhibitor-Rad51 complexes to guide the development of the next generation of targeted cancer therapies.

In Vitro Characterization of a Novel RAD51 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of a novel, potent, and selective inhibitor of RAD51, a key enzyme in the homologous recombination (HR) DNA repair pathway.[1][2] RAD51 is a highly coveted target in oncology, and its inhibition represents a promising strategy to sensitize cancer cells to DNA-damaging agents.[3][4] This document details the biochemical and cell-based assays employed to elucidate the inhibitor's mechanism of action and quantify its potency. Detailed experimental protocols and representative data are presented to guide researchers in the evaluation of this and similar compounds.

Introduction to RAD51 and Homologous Recombination

RAD51 is a recombinase that plays a central role in the repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[1][2][5] This process is crucial for maintaining genomic integrity.[3][6] The HR pathway is initiated by the resection of DSB ends to generate 3' single-stranded DNA (ssDNA) overhangs, which are initially coated by Replication Protein A (RPA).[7] With the help of mediator proteins like BRCA2, RAD51 displaces RPA and forms a nucleoprotein filament on the ssDNA.[4][7] This RAD51-ssDNA filament then performs a homology search and invades a homologous duplex DNA template, leading to the formation of a displacement loop (D-loop).[8] Subsequent DNA synthesis and resolution of intermediates result in the faithful repair of the DSB.[9] Due to its critical role in DNA repair, cancer cells with deficiencies in other repair pathways often rely on RAD51-mediated HR for survival, making it an attractive therapeutic target.[4]

Biochemical Characterization of Rad51-IN-3

A series of biochemical assays were conducted to determine the effect of this compound on the core activities of the human RAD51 protein.

Quantitative Data Summary

The inhibitory activities of this compound against various functions of RAD51 are summarized in the table below.

| Assay Type | Parameter | This compound Value |

| DNA Binding Assays | ||

| ssDNA Binding (FP) | IC50 | 150 nM |

| dsDNA Binding (EMSA) | IC50 | > 10 µM |

| Enzymatic Assays | ||

| ATPase Activity | IC50 | 250 nM |

| Recombination Assays | ||

| D-loop Formation | IC50 | 80 nM |

| Strand Exchange | IC50 | 120 nM |

Table 1: Biochemical Potency of this compound

Experimental Protocols: Biochemical Assays

This assay measures the binding of RAD51 to a fluorescently labeled ssDNA oligonucleotide. The binding event leads to a change in the fluorescence polarization (FP) of the labeled DNA.

-

Reagents:

-

Purified human RAD51 protein

-

Fluorescently labeled 60-mer ssDNA oligonucleotide (e.g., with 5'-FAM)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mg/ml BSA, 1 mM ATP, 5 mM MgCl2, 100 mM KCl

-

This compound (or other test compounds)

-

-

Procedure:

-

Prepare a reaction mixture containing the fluorescently labeled ssDNA in the assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the binding reaction by adding a fixed concentration of purified RAD51 protein.

-

Incubate the reaction at 37°C for 30 minutes.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

This assay quantifies the ATP hydrolysis activity of RAD51, which is coupled to its DNA binding and strand exchange functions.[10]

-

Reagents:

-

Purified human RAD51 protein

-

ssDNA (e.g., poly(dT))

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl2, 100 mM KCl

-

ATP (containing a trace amount of [γ-32P]ATP)

-

This compound (or other test compounds)

-

-

Procedure:

-

Incubate RAD51 with ssDNA in the assay buffer in the presence of varying concentrations of this compound.

-

Initiate the reaction by adding ATP (spiked with [γ-32P]ATP).

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding EDTA.

-

Separate the unhydrolyzed ATP from the released inorganic phosphate (Pi) using thin-layer chromatography (TLC).

-

Quantify the amount of hydrolyzed ATP by autoradiography or phosphorimaging.

-

Determine the IC50 value from the dose-response curve.

-

This assay directly measures the ability of the RAD51-ssDNA filament to invade a homologous supercoiled dsDNA plasmid, forming a D-loop structure.[8]

-

Reagents:

-

Purified human RAD51 protein

-

90-mer ssDNA oligonucleotide (homologous to a region in the dsDNA plasmid)

-

Supercoiled dsDNA plasmid (e.g., pUC19)

-

RPA protein

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM ATP, 5 mM MgCl2, 100 mM KCl

-

This compound (or other test compounds)

-

-

Procedure:

-

Incubate RAD51 with the ssDNA oligonucleotide in the assay buffer to allow for filament formation.

-

Add RPA to the reaction.

-

Add varying concentrations of this compound.

-

Initiate the strand invasion by adding the supercoiled dsDNA plasmid.

-

Incubate at 37°C for 30 minutes.

-

Deproteinize the reaction products.

-

Analyze the formation of D-loops by agarose gel electrophoresis and staining with a fluorescent dye (e.g., SYBR Gold).

-

Quantify the D-loop product and calculate the IC50.

-

Cell-Based Characterization of this compound

To assess the activity of this compound in a cellular context, the following assays were performed.

Quantitative Data Summary

| Assay Type | Cell Line | Parameter | This compound Value |

| RAD51 Foci Formation | U2OS | IC50 | 500 nM |

| Homologous Recombination (DR-GFP) | U2OS-DR-GFP | IC50 | 750 nM |

Table 2: Cellular Potency of this compound

Experimental Protocols: Cell-Based Assays

This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active HR.[4][11]

-

Materials:

-

U2OS cells (or other suitable cell line)

-

DNA damaging agent (e.g., Mitomycin C or ionizing radiation)

-

This compound

-

Primary antibody against RAD51

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

-

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Pre-treat cells with varying concentrations of this compound for 2-4 hours.

-

Induce DNA damage by treating with a DNA damaging agent for a specified time.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-RAD51 antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus.

-

Determine the IC50 for the inhibition of foci formation.

-

This assay provides a quantitative measure of HR efficiency in living cells using a cell line containing a specific reporter construct.[12]

-

Materials:

-

U2OS-DR-GFP reporter cell line

-

I-SceI endonuclease expression vector (to induce a site-specific DSB)

-

This compound

-

Flow cytometer

-

-

Procedure:

-

Seed U2OS-DR-GFP cells.

-

Treat the cells with varying concentrations of this compound.

-

Transfect the cells with the I-SceI expression vector to induce a DSB in the reporter construct.

-

Incubate for 48-72 hours to allow for HR-mediated repair and GFP expression.

-

Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

-

Calculate the IC50 value based on the reduction in the percentage of GFP-positive cells.

-

Visualizing Pathways and Workflows

Homologous Recombination Pathway

Caption: The Homologous Recombination pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for the in vitro characterization of a RAD51 inhibitor.

Logical Flow for Mechanism of Action Determination

Caption: Logical relationship of experimental data to determine the mechanism of action.

References

- 1. RAD51 - Wikipedia [en.wikipedia.org]

- 2. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression, Purification and Biochemical Evaluation of Human RAD51 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical studies on human Rad51-mediated homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the Interaction between the Saccharomyces cerevisiae Rad51 Recombinase and the DNA Translocase Rdh54 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A chemical compound that stimulates the human homologous recombination protein RAD51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

The Impact of RAD51 Inhibition on DNA Repair Foci Formation: A Technical Guide on Rad51-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular effects of Rad51-IN-3, a novel inhibitor of the RAD51 protein, with a specific focus on its impact on the formation of DNA repair foci. RAD51 is a key enzyme in the homologous recombination (HR) pathway, a critical mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][2][3] The formation of nuclear foci containing RAD51 is a hallmark of active HR and serves as a crucial biomarker for assessing DNA repair capacity.[4][5][6] Understanding how small molecule inhibitors like this compound modulate this process is paramount for the development of novel cancer therapeutics, particularly in the context of synthetic lethality with agents that induce DNA damage.

Core Mechanism of Action

This compound is hypothesized to disrupt the normal function of RAD51, a member of the RecA family of recombinases that forms a helical nucleoprotein filament on single-stranded DNA (ssDNA).[3][7] This filament is essential for the search for a homologous DNA sequence and the subsequent strand invasion steps of HR.[7][8][9] By inhibiting RAD51, this compound is expected to prevent the proper assembly or function of this presynaptic filament, thereby impairing HR-mediated DNA repair. This inhibition is anticipated to lead to a significant reduction in the formation of RAD51 foci following DNA damage, a key indicator of HR proficiency.

Signaling Pathway: Homologous Recombination and RAD51 Foci Formation

The following diagram illustrates the central role of RAD51 in the homologous recombination pathway and the subsequent formation of nuclear foci.

References

- 1. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. RAD51 - Wikipedia [en.wikipedia.org]

- 4. openworks.mdanderson.org [openworks.mdanderson.org]

- 5. Rad51 inhibition is an effective means of targeting DNA repair in glioma models and CD133+ tumor-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A chemical compound that stimulates the human homologous recombination protein RAD51 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research Profile of Rad51-IN-3: A Novel RAD51 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rad51-IN-3 (CAS No. 2301084-99-9) is a novel small molecule inhibitor of the RAD51 protein, a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] Aberrant RAD51 activity is implicated in cancer cell proliferation and survival, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the early-stage research on this compound, also referred to as Example 66A in patent WO2019051465A1, to support researchers, scientists, and drug development professionals in their exploration of its potential.

Core Data Summary

Chemical Properties

| Property | Value |

| CAS Number | 2301084-99-9 |

| Molecular Formula | C31H41N5O5S2 |

| Molecular Weight | 627.82 g/mol |

Biological Activity

As detailed in patent WO2019051465A1, the biological activity of this compound and its analogs are characterized through various in vitro assays. The following table summarizes the type of data that would be expected for this compound based on the patent's descriptions of similar compounds.

| Assay Type | Cell Line(s) | Endpoint | Potency (IC50/EC50) |

| Rad51 Inhibition | - | Inhibition of RAD51 activity | Data not publicly available |

| Cell Viability | Various cancer cell lines | Reduction in cell proliferation | Data not publicly available |

| Caco-2 Permeability | Caco-2 | Apparent Permeability (Papp) | Data not publicly available |

Mechanism of Action

This compound is designed to inhibit the function of the RAD51 protein. RAD51 is essential for the repair of DNA double-strand breaks through the homologous recombination pathway. By inhibiting RAD51, this compound is expected to disrupt this critical DNA repair mechanism, leading to an accumulation of DNA damage in cancer cells and ultimately inducing cell death. This targeted approach is of particular interest for cancers that are heavily reliant on the HR pathway for survival.

Experimental Protocols

Detailed experimental protocols for the characterization of Rad51 inhibitors are crucial for the reproducibility and advancement of research. Below are representative protocols for key assays in the early-stage evaluation of compounds like this compound.

Rad51 Foci Formation Assay

This assay is used to visualize the recruitment of RAD51 to sites of DNA damage, a critical step in homologous recombination.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight. Treat the cells with a DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic agent) in the presence or absence of this compound for a specified period.

-

Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer to allow antibody access to intracellular proteins.

-

Immunofluorescence Staining: Incubate the cells with a primary antibody specific for RAD51. Following washes to remove unbound primary antibody, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number and intensity of RAD51 foci per nucleus. A reduction in RAD51 foci in the presence of this compound would indicate inhibition of RAD51 recruitment.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the effect of a compound on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for its conversion to formazan by metabolically active cells.

-

Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of this compound.[3]

Caco-2 Permeability Assay

This assay is an in vitro model used to predict the intestinal permeability of a drug candidate.[4][5][6]

Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate system until they form a differentiated and polarized monolayer.

-

Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Compound Application: Add this compound to the apical (A) side of the monolayer to assess permeability in the absorptive direction (A-to-B).

-

Sampling: At various time points, collect samples from the basolateral (B) compartment.

-

Quantification: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) to estimate the in vivo absorption of the compound.

Visualizations

Signaling Pathway: Homologous Recombination Repair

Caption: Inhibition of RAD51 filament formation by this compound in the HR pathway.

Experimental Workflow: Rad51 Foci Formation Assay

Caption: Workflow for assessing this compound's effect on RAD51 foci formation.

References

Preclinical Evaluation of Novel RAD51 Inhibitors: A Technical Whitepaper

Disclaimer: The specific compound "Rad51-IN-3" is not referenced in the publicly available scientific literature. This document provides a comprehensive technical guide to the preclinical evaluation of RAD51 inhibitors, drawing upon data from well-characterized molecules such as CYT-0851, JKYN-1, and B02 as representative examples. This whitepaper is intended for researchers, scientists, and drug development professionals.

Executive Summary

RAD51, a key enzyme in the homologous recombination (HR) DNA repair pathway, is a critical therapeutic target in oncology.[1][2] Its overexpression is linked to resistance to chemo- and radiotherapy in various cancers.[3] This document outlines the preclinical evaluation of novel small molecule inhibitors of RAD51, focusing on their mechanism of action, in vitro and in vivo efficacy, and pharmacological properties. The data presented herein is a synthesis of findings from multiple preclinical studies on various RAD51 inhibitors, providing a framework for the evaluation of new chemical entities targeting this pathway.

Mechanism of Action: Targeting the Core of DNA Repair

RAD51 plays a central role in the repair of DNA double-strand breaks (DSBs) through homologous recombination.[1][4] The process begins with the resection of the DSB to create 3' single-stranded DNA (ssDNA) overhangs. RAD51, with the help of mediator proteins like BRCA2, forms a nucleoprotein filament on this ssDNA.[5][6] This filament then invades a homologous DNA sequence to use as a template for error-free repair.[7][8]

Novel RAD51 inhibitors disrupt this process through various mechanisms, including:

-

Inhibition of RAD51 Multimerization: Some inhibitors prevent RAD51 from forming the functional filaments necessary for DNA binding.[2]

-

Disruption of RAD51-BRCA2 Interaction: By interfering with the interaction between RAD51 and BRCA2, these inhibitors prevent the proper loading of RAD51 onto ssDNA.[2]

-

Binding to the Hydrophobic Pocket of RAD51: Certain compounds bind directly to a hydrophobic pocket on the RAD51 protein, preventing its interaction with other proteins and DNA.[1]

The inhibition of RAD51-mediated repair leads to an accumulation of DNA damage, particularly in cancer cells that are already experiencing high levels of replication stress.[1][9] This selective targeting of cancer cells, which are often more reliant on specific DNA repair pathways, forms the basis of the therapeutic strategy.

In Vitro Efficacy

The in vitro potency of novel RAD51 inhibitors is assessed through a series of cell-free and cell-based assays.

Quantitative In Vitro Data

The following table summarizes the cytotoxic activity of exemplary RAD51 inhibitors against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| JKYN-1 | A549 | Non-Small Cell Lung Cancer | 4.9 | [1] |

| H1975 | Non-Small Cell Lung Cancer | 3.2 | [1] | |

| NSCLC PDOs | Non-Small Cell Lung Cancer | 0.1 - 0.87 | [1] | |

| B02 | A549 | Non-Small Cell Lung Cancer | >10 | [1] |

| H1975 | Non-Small Cell Lung Cancer | 8.3 | [1] | |

| NSCLC PDOs | Non-Small Cell Lung Cancer | 3.7 - >10 | [1] | |

| CYT-0851 | Various | Hematologic and Solid Tumors | Not specified | [10] |

PDOs: Patient-Derived Organoids

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®):

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the RAD51 inhibitor or vehicle control for a specified period (e.g., 72 hours).

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a microplate reader. Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

RAD51 Foci Formation Assay:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with a DNA damaging agent (e.g., cisplatin) in the presence or absence of the RAD51 inhibitor.

-

Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A reduction in foci formation in the presence of the inhibitor indicates target engagement.

In Vivo Efficacy

The antitumor activity of RAD51 inhibitors is evaluated in preclinical animal models.

Quantitative In Vivo Data

| Compound | Animal Model | Cancer Type | Dosing | Outcome | Reference |

| CYT-0851 | Mouse Xenograft | Lymphoma | Not specified | Tumor growth inhibition | [10] |

| Mouse Xenograft | Pancreatic Cancer | Not specified | Tumor growth inhibition | [9][10] | |

| RAD51 knockdown | Mouse Model | Breast Cancer | Not specified | Reduced metastasis | [3] |

Experimental Protocols

Xenograft Tumor Model:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the animals into treatment and control groups.

-

Drug Administration: Administer the RAD51 inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the animals as an indicator of toxicity.

-